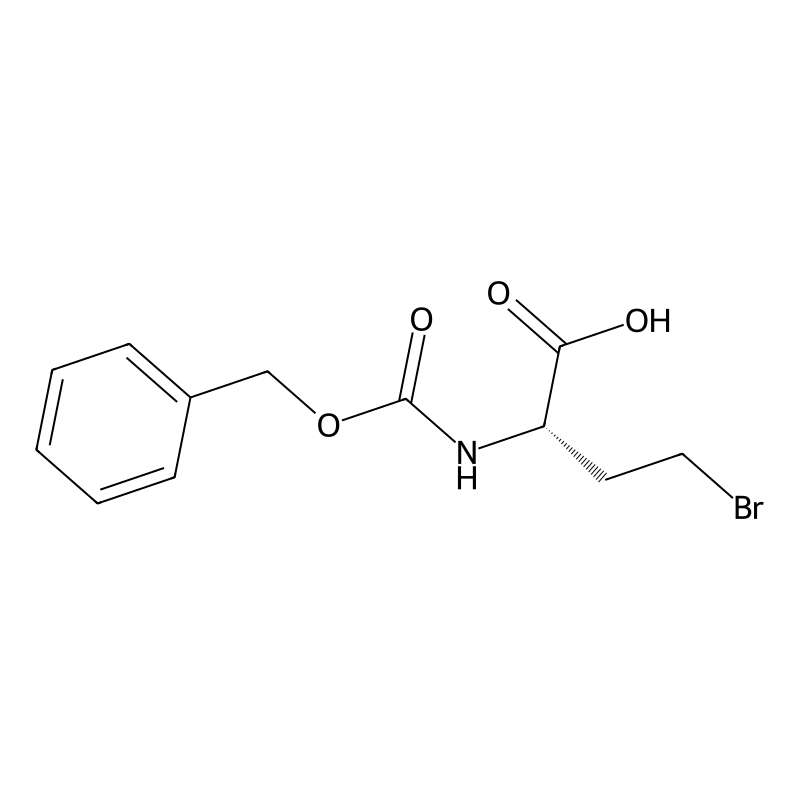(S)-Cbz-2-amino-4-bromobutanoic acid (Cbz-Abu(Br)-OH)
Catalog No.
S6642100
CAS No.
1212173-28-8
M.F
C12H14BrNO4
M. Wt
316.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
1212173-28-8
Product Name
(S)-Cbz-2-amino-4-bromobutanoic acid (Cbz-Abu(Br)-OH)
IUPAC Name
(2S)-4-bromo-2-(phenylmethoxycarbonylamino)butanoic acid
Molecular Formula
C12H14BrNO4
Molecular Weight
316.15 g/mol
InChI
InChI=1S/C12H14BrNO4/c13-7-6-10(11(15)16)14-12(17)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,17)(H,15,16)/t10-/m0/s1
InChI Key
JZVCTQWGTVFUIE-JTQLQIEISA-N
SMILES
C1=CC=C(C=C1)COC(=O)NC(CCBr)C(=O)O
Canonical SMILES
C1=CC=C(C=C1)COC(=O)NC(CCBr)C(=O)O
Isomeric SMILES
C1=CC=C(C=C1)COC(=O)N[C@@H](CCBr)C(=O)O
(S)-Cbz-2-amino-4-bromobutanoic acid (Cbz-Abu(Br)-OH) is a chiral amino acid that belongs to the family of Cbz-protected amino acids. It is a white crystalline solid with a molecular weight of 306.20 g/mol. The compound has a chiral center which results in the presence of two stereoisomers, (S)- and (R)-Cbz-Abu(Br)-OH. This amino acid is commonly used in the synthesis of peptides and as a ligand in asymmetric catalysis.
The physical and chemical properties of Cbz-Abu(Br)-OH include a melting point of 95-98 ℃, boiling point of 428.5 ℃, density of 1.376 g/cm³, and solubility in water of less than 1 g/L at room temperature. Cbz-Abu(Br)-OH is stable under normal conditions, but can decompose when exposed to heat or a strong acid or base.
Synthesis of Cbz-Abu(Br)-OH can be achieved through several methods, including the alkylation of 2-amino-4-bromobutanoic acid and CbzCl, or through the use of tert-butyloxycarbonyl (BOC) protection followed by bromination and deprotection. Characterization of Cbz-Abu(Br)-OH is typically done using analytical techniques such as NMR spectroscopy, infrared spectroscopy, mass spectrometry, and X-ray diffraction.
The most common analytical methods used to determine the purity and identity of Cbz-Abu(Br)-OH are high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC). Other methods that have been used include capillary electrophoresis, gas chromatography-mass spectrometry, and UV-Vis spectroscopy.
Cbz-Abu(Br)-OH has been used in biological studies due to its ability to form stable peptide bonds with other amino acids. It has been shown to have antimicrobial activity against both gram-positive and gram-negative bacteria, and may have potential as a drug lead candidate.
There is limited information on the toxicity and safety of Cbz-Abu(Br)-OH in scientific experiments. However, it is important to handle the compound with care as it may decompose when exposed to heat or a strong acid or base.
Cbz-Abu(Br)-OH has various applications in scientific experiments, including in the synthesis of peptides, as a ligand in asymmetric catalysis, and as a potential antimicrobial drug lead candidate.
Currently, research on Cbz-Abu(Br)-OH is focused on its potential as a drug lead candidate and in its applications in the synthesis of peptides.
Due to its unique physical and chemical properties, Cbz-Abu(Br)-OH has potential implications in various fields of research and industry, including pharmaceuticals, materials science, and environmental chemistry.
Limitations
One limitation of Cbz-Abu(Br)-OH is its limited solubility in water, which can make it difficult to work with in certain applications.
Limitations
One limitation of Cbz-Abu(Br)-OH is its limited solubility in water, which can make it difficult to work with in certain applications.
for research on Cbz-Abu(Br)-OH include:
1. Further exploration of its potential as an antimicrobial drug lead candidate.
2. Investigation into its applications in the synthesis of peptides.
3. Investigation into its potential as a ligand in asymmetric catalysis.
4. Development of new synthesis methods to improve its solubility and stability.
5. Investigation into its potential applications in materials science and environmental chemistry.
Overall, Cbz-Abu(Br)-OH has significant potential for use in various fields of research and industry, and further investigation into its properties and applications will be valuable for future scientific progress.
1. Further exploration of its potential as an antimicrobial drug lead candidate.
2. Investigation into its applications in the synthesis of peptides.
3. Investigation into its potential as a ligand in asymmetric catalysis.
4. Development of new synthesis methods to improve its solubility and stability.
5. Investigation into its potential applications in materials science and environmental chemistry.
Overall, Cbz-Abu(Br)-OH has significant potential for use in various fields of research and industry, and further investigation into its properties and applications will be valuable for future scientific progress.
XLogP3
2.2
Hydrogen Bond Acceptor Count
4
Hydrogen Bond Donor Count
2
Exact Mass
315.01062 g/mol
Monoisotopic Mass
315.01062 g/mol
Heavy Atom Count
18
Dates
Last modified: 11-23-2023
Explore Compound Types
Get ideal chemicals from 750K+ compounds








